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molecular formula C14H22BNO2S B8290502 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl}azetidine

1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl}azetidine

Cat. No. B8290502
M. Wt: 279.2 g/mol
InChI Key: YKXXLYRMKPATQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372875B2

Procedure details

A solution of azetidine (0.014 g, 0.252 mmol) in THF (1 mL) was added to a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenecarbaldehyde (0.05 g, 0.210 mmol) in THF (1 mL) in 1-Dram vial and let stir for 30 minutes. Sodium Cyanoborohydride Resin (0.128 g, 0.583 mol, 2.33 mmol/g)) was then added to the mixture and let stir 3 days. The mixture was then agitated for 3 hrs with MP-Isocyanate Resin (0.135 g, 0.230 mmol, 1.7 mmol/g) and THF (2 mL). The reaction was resubjected to the same amounts of Sodium Cyanoborohydride Resin and amine as above and stirred for 2 days. The resins were then filtered and solvent concentrated to give 0.035 g of the title compound.
Quantity
0.014 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.128 g
Type
reactant
Reaction Step Two
Quantity
0.135 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH2:3][CH2:2]1.[CH3:5][C:6]1([CH3:20])[C:10]([CH3:12])([CH3:11])[O:9][B:8]([C:13]2[CH:14]=[C:15]([CH:18]=O)[S:16][CH:17]=2)[O:7]1.C([BH3-])#N.[Na+].[N-]=C=O>C1COCC1>[CH3:5][C:6]1([CH3:20])[C:10]([CH3:11])([CH3:12])[O:9][B:8]([C:13]2[CH:14]=[C:15]([CH2:18][N:1]3[CH2:4][CH2:3][CH2:2]3)[S:16][CH:17]=2)[O:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.014 g
Type
reactant
Smiles
N1CCC1
Name
Quantity
0.05 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C(SC1)C=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.128 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0.135 g
Type
reactant
Smiles
[N-]=C=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Five
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
let stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
let stir 3 days
Duration
3 d
STIRRING
Type
STIRRING
Details
stirred for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The resins were then filtered
CONCENTRATION
Type
CONCENTRATION
Details
solvent concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=C(SC1)CN1CCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.035 g
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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